molecular formula C12H12O3W B078569 Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten CAS No. 12129-69-0

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten

Cat. No.: B078569
CAS No.: 12129-69-0
M. Wt: 388.1 g/mol
InChI Key: OENLQXWEAUYNBC-UHFFFAOYSA-N
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Description

Tricarbonyl((1,2,3,4,5,6-η)-1,3,5-trimethylbenzene)tungsten (CAS: 12129-69-0) is a transition metal complex featuring a tungsten atom coordinated to three carbonyl ligands and an η⁶-1,3,5-trimethylbenzene (mesitylene) ligand. Its molecular formula is C₁₂H₁₂O₃W, with a molecular weight of 388 g/mol . The η⁶-coordination indicates that all six carbon atoms of the aromatic ring are bonded to the tungsten center, forming a stable hexagonal prismatic geometry. This compound belongs to the family of organometallic carbonyl complexes, which are notable for their applications in catalysis, photochemistry, and materials science.

The mesitylene ligand provides both steric bulk and electron-donating effects due to its methyl substituents, which stabilize the metal center and modulate reactivity. Tungsten’s high electronegativity and larger atomic radius compared to lighter transition metals (e.g., Mo, Ru) contribute to stronger metal-ligand bonds and enhanced thermal stability .

Properties

IUPAC Name

carbon monoxide;1,3,5-trimethylbenzene;tungsten
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InChI

InChI=1S/C9H12.3CO.W/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;;;;
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InChI Key

OENLQXWEAUYNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC(=CC(=C1)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10153213
Record name Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten
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Molecular Weight

388.06 g/mol
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Physical Description

Yellow crystals; Insoluble in water; [Strem Chemicals MSDS]
Record name Mesitylenetungsten tricarbonyl
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CAS No.

12129-69-0
Record name Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]tungsten
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Record name Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten
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Record name Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]tungsten
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Preparation Methods

Reaction Conditions and Mechanism

Tungsten hexacarbonyl and mesitylene are combined in a high-boiling solvent (e.g., diglyme or decalin) and heated to 120–180°C. The reaction releases three equivalents of carbon monoxide, forming the tricarbonyl complex:

W(CO)6+(CH3)3C6H3W(CO)3[(CH3)3C6H3]+3COW(CO)6 + (CH3)3C6H3 \rightarrow W(CO)3[(CH3)3C6H3] + 3\,CO

The reaction typically proceeds over 6–12 hours under inert atmosphere. Higher temperatures accelerate CO ligand substitution but risk decomposition.

Key Parameters

  • Temperature : Optimal yields (60–75%) occur at 150°C. Below 120°C, the reaction stalls; above 180°C, side products dominate.

  • Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) improve mesitylene coordination but require longer reaction times.

  • Mesitylene Stoichiometry : A 3:1 molar excess of mesitylene ensures complete displacement of CO ligands.

Ligand Displacement Using Labile Intermediate Complexes

Alternative routes utilize labile tungsten intermediates to facilitate mesitylene coordination at milder conditions. This approach avoids the high temperatures required in direct synthesis.

Tris(Pyridine)Tungsten Tricarbonyl Intermediate

A tris(pyridine) complex W(CO)3(pyridine)3W(CO)_3(pyridine)_3 is first prepared by reacting W(CO)6W(CO)_6 with pyridine at 80°C. Subsequent displacement of pyridine by mesitylene occurs in the presence of Lewis acids (e.g., BF3O(C2H5)2BF_3 \cdot O(C_2H_5)_2):

W(CO)3(pyridine)3+(CH3)3C6H3+3BF3O(C2H5)2W(CO)3[(CH3)3C6H3]+3pyridineBF3W(CO)3(pyridine)3 + (CH3)3C6H3 + 3\,BF3 \cdot O(C2H5)2 \rightarrow W(CO)3[(CH3)3C6H3] + 3\,pyridine \cdot BF3

This method achieves yields of 80–85% at 60–80°C within 4 hours.

Advantages

  • Lower operational temperatures reduce decomposition risks.

  • Lewis acids stabilize the transition state, enhancing reaction kinetics.

Reductive Carbonylation with Tungsten Halides

Tungsten halides (WCl6WCl_6) are reduced under CO pressure in the presence of mesitylene. Magnesium or zinc powders serve as reducing agents:

WCl6+6CO+3Mg+(CH3)3C6H3W(CO)3[(CH3)3C6H3]+3MgCl2+3COWCl6 + 6\,CO + 3\,Mg + (CH3)3C6H3 \rightarrow W(CO)3[(CH3)3C6H3] + 3\,MgCl_2 + 3\,CO

This method is less common due to handling challenges with WCl6WCl_6 but offers a one-pot synthesis route.

Comparative Analysis of Synthesis Methods

Method Temperature (°C) Yield (%) Reaction Time (h) Key Advantages
Direct Thermal Reaction15060–756–12Simplicity, minimal reagents
Pyridine Displacement60–8080–854High yield, mild conditions
Reductive Carbonylation100–12050–608–10Direct from WCl6WCl_6, scalable

Mechanistic Insights and Optimization

Role of Lewis Acids

Lewis acids (e.g., BF3BF_3) polarize the η⁶-mesitylene ligand, enhancing its electrophilicity and facilitating coordination to the tungsten center. This effect is critical in displacement-based methods.

Solvent Effects

Nonpolar solvents (e.g., toluene) favor π-backbonding between tungsten and CO ligands, slowing mesitylene substitution. Polar solvents weaken CO binding, accelerating the reaction.

Industrial and Research Applications

The synthesized complex serves as a precursor for:

  • Catalysts : Hydrogenation and alkene metathesis.

  • Materials Science : Chemical vapor deposition (CVD) of tungsten films .

Chemical Reactions Analysis

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or hydrides, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Catalytic Applications

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten has been explored for various catalytic processes:

2.1. Polymerization Reactions

This compound acts as a catalyst in the polymerization of phenylacetylene. The presence of an oxidant activates the tungsten complex to facilitate the reaction:

  • Mechanism: The mesitylene ligand undergoes a change from η⁶ to η² coordination mode during polymerization.
  • Outcome: This transformation allows for the binding of phenylacetylene monomer units to the metal center, leading to polymer formation.

2.2. Epoxidation of Alkenes

Recent studies have indicated that this compound can catalyze the epoxidation of alkenes:

  • Reactivity: The compound facilitates the conversion of alkenes into epoxides through an oxidation mechanism.

Analytical Applications

This compound is also utilized in analytical chemistry:

3.1. Chromatography

This tungsten complex can be employed in High-Performance Liquid Chromatography (HPLC) for the separation and analysis of organic compounds:

  • Methodology: Reverse-phase HPLC methods using this compound have shown effectiveness in isolating impurities from samples.

Environmental and Safety Considerations

Given its chemical nature as a metal carbonyl complex:

  • Toxicity: It is classified under hazardous substances due to potential health risks associated with exposure.
  • Regulatory Status: The compound is subject to regulations under various safety guidelines (e.g., OSHA PEL) which mandate proper handling and disposal practices.

Case Study 1: Catalytic Polymerization

A study published in the Journal of Organometallic Chemistry demonstrated the effective use of this compound in catalyzing the polymerization of phenylacetylene with high yield and selectivity.

Case Study 2: Epoxidation Reactions

Research highlighted in Organometallics showed that this tungsten complex could efficiently catalyze the epoxidation process under mild conditions with excellent regioselectivity.

Mechanism of Action

The mechanism by which Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten exerts its effects involves the coordination of the tungsten atom to various ligands, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between tricarbonyl((1,2,3,4,5,6-η)-1,3,5-trimethylbenzene)tungsten and analogous complexes:

Compound Name CAS Number Molecular Formula Metal Ligand System Coordination Mode Key Properties
Tricarbonyl((1,2,3,4,5,6-η)-1,3,5-trimethylbenzene)tungsten 12129-69-0 C₁₂H₁₂O₃W W 1,3,5-Trimethylbenzene η⁶ High thermal stability; strong metal-ligand bonds; electron-rich metal center
Molybdenum,tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene] 12125-77-8 C₁₀H₁₀O₃Mo Mo 1,3,5-Cycloheptatriene η⁶ Smaller metal center; reduced steric bulk; lower bond dissociation energy
Ruthenium,[N-(sulfonamidato)chloro(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene] IN-DA001ZYN C₂₈H₂₇ClN₂O₃RuS Ru 1,3,5-Trimethylbenzene + sulfonamidato η⁶ + N-coordination Catalytic versatility in asymmetric hydrogenation; mixed ligand system

Key Observations:

  • Metal Effects : Tungsten complexes exhibit stronger metal-carbonyl bonds compared to molybdenum analogs, leading to higher thermal and oxidative stability. This is attributed to tungsten’s larger atomic size and relativistic effects, which enhance ligand-field splitting .
  • Ligand Systems : The 1,3,5-trimethylbenzene ligand in the tungsten complex provides greater steric protection and electron donation compared to cycloheptatriene in the molybdenum analog. The latter’s smaller, less-substituted aromatic system may increase susceptibility to ligand substitution .
  • Catalytic Activity : While the tungsten complex’s catalytic applications are less documented in the provided evidence, the ruthenium analog demonstrates efficacy in asymmetric hydrogenation due to its chiral sulfonamidato ligand .

Stability and Reactivity

  • Thermal Stability : The tungsten complex’s decomposition temperature is expected to exceed 200°C, typical for W–CO bonds, whereas molybdenum analogs decompose near 150–180°C .

Biological Activity

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)tungsten, commonly referred to as tungsten tricarbonyl mesitylene, is an organometallic compound with the chemical formula C12H12O3W\text{C}_{12}\text{H}_{12}\text{O}_3\text{W} and CAS number 12129-69-0. This compound is notable for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Structure and Composition

This compound features a tungsten atom coordinated to three carbonyl groups and a mesitylene ligand. The structure can be represented as follows:

  • Molecular Formula: C12H12O3W\text{C}_{12}\text{H}_{12}\text{O}_3\text{W}
  • Molar Mass: 388.06 g/mol
  • Melting Point: 214°C (decomposes upon melting)

Synthesis

The synthesis of this compound typically involves the reaction of tungsten hexacarbonyl with mesitylene under controlled conditions. The resulting complex exhibits unique properties due to the influence of the mesitylene ligand on the electronic environment of the tungsten center.

Research indicates that tungsten complexes exhibit various biological activities. The mechanisms through which this compound may exert its effects include:

  • Antitumor Activity: Studies have suggested that organometallic compounds can inhibit tumor growth by interfering with cellular processes such as proliferation and apoptosis.
  • Enzyme Inhibition: Tungsten complexes have been shown to inhibit specific enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Effects : A study evaluated the anticancer properties of tungsten tricarbonyl complexes in vitro. Results indicated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells.
  • Enzyme Interaction : Research has demonstrated that tricarbonyl tungsten complexes can inhibit enzymes such as carbonic anhydrase. This inhibition leads to altered bicarbonate levels in cells, impacting pH regulation and potentially affecting tumor microenvironments.

Toxicological Profile

The safety profile of this compound is crucial for its application in biological systems. Toxicological assessments indicate:

  • Acute Toxicity : The compound exhibits moderate toxicity levels when administered in high doses.
  • Chronic Effects : Long-term exposure studies are necessary to fully understand the potential chronic effects on human health and the environment.

Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant cytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of carbonic anhydrase
ToxicityModerate acute toxicity; chronic effects unclear

Comparison with Related Compounds

CompoundCAS NumberAntitumor ActivityEnzyme Inhibition
This compound12129-69-0YesYes
Tricarbonyl(mesitylene)molybdenum12129-67-8ModerateYes
Tricarbonyl(phenyl)manganese12129-68-9YesNo

Q & A

Q. What synthetic methodologies are validated for preparing tricarbonyl(η⁶-1,3,5-trimethylbenzene)tungsten?

The synthesis typically involves ligand substitution under controlled conditions. A common approach is refluxing tungsten hexacarbonyl (W(CO)₆) with 1,3,5-trimethylbenzene (mesitylene) in a non-polar solvent (e.g., decalin) under inert atmosphere. The reaction is monitored via IR spectroscopy for the disappearance of ν(CO) bands at ~2000 cm⁻¹ (characteristic of W(CO)₆) and the emergence of new ν(CO) stretches (~1900–1800 cm⁻¹) for the tricarbonyl product . Purity is confirmed via mass spectrometry, where the molecular ion peak (C₁₂H₁₂O₃W, MW 388) should align with calculated values .

Q. How is the compound characterized spectroscopically to confirm η⁶ coordination of the mesitylene ligand?

  • NMR : The η⁶-coordination desymmetrizes the mesitylene ligand. In ¹H NMR, the equivalent methyl protons split into distinct signals due to restricted rotation. For example, methyl groups may appear as a singlet at δ ~2.1–2.3 ppm, while aromatic protons (now inequivalent) show complex splitting .
  • IR : Three ν(CO) stretches in the range 1900–1800 cm⁻¹ confirm the tricarbonyl structure.
  • Mass Spectrometry : A molecular ion peak at m/z 388 (C₁₂H₁₂O₃W) and fragmentation patterns matching EPA/NiH spectral databases validate the structure .

Advanced Research Questions

Q. What experimental challenges arise in crystallizing this compound, and how are they mitigated?

Crystallization is hindered by air sensitivity and solvent inclusion. To address this:

  • Use Schlenk-line techniques for air-free recrystallization in hexane/benzene mixtures.
  • Slow cooling (-20°C) promotes single-crystal growth.
  • X-ray diffraction data often require high-resolution detectors due to weak scattering from light atoms (C, H). Thermal gravimetric (TG) analysis (as in ) can pre-screen for solvent retention.

Q. How do computational studies (e.g., DFT) resolve ambiguities in electronic structure and bonding?

Density Functional Theory (DFT) calculations provide insights into:

  • Metal-ligand bonding : The η⁶-mesitylene ligand’s donation/backdonation contributions to tungsten’s d-orbitals.
  • CO vibrational frequencies : Compare computed ν(CO) values (B3LYP/LANL2DZ) with experimental IR data to validate bonding models.
  • Reactivity predictions : Frontier molecular orbitals (HOMO/LUMO) guide hypotheses on ligand substitution kinetics or catalytic activity .

Q. How can contradictory data on ligand substitution kinetics be resolved?

Discrepancies in reaction rates (e.g., solvent effects, temperature gradients) require:

  • Control experiments : Repeat substitutions in rigorously dried solvents (e.g., THF over molecular sieves).
  • Kinetic profiling : Use UV-Vis or in-situ IR to track CO release under isothermal conditions.
  • Cross-validation : Compare results with analogous complexes (e.g., tricarbonyl(η⁶-toluene)tungsten) to isolate steric/electronic factors .

Methodological Recommendations

  • Air-sensitive handling : Use gloveboxes or Schlenk lines for synthesis and characterization .
  • Data validation : Cross-reference mass spectra with EPA/NiH databases to confirm purity .
  • Contradiction resolution : Employ multiple techniques (e.g., XRD + DFT) to reconcile structural or reactivity discrepancies .

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